Boc-Val-Dil-Dap-OH Boc-Val-Dil-Dap-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13703821
InChI: InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C29H53N3O8
Molecular Weight: 571.7 g/mol

Boc-Val-Dil-Dap-OH

CAS No.:

Cat. No.: VC13703821

Molecular Formula: C29H53N3O8

Molecular Weight: 571.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-Val-Dil-Dap-OH -

Specification

Molecular Formula C29H53N3O8
Molecular Weight 571.7 g/mol
IUPAC Name (2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid
Standard InChI InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1
Standard InChI Key OCXHPHOVIMNVPQ-UTHKHBGESA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

Boc-Val-Dil-Dap-OH features a tetrapeptide backbone comprising N-tert-butoxycarbonyl (Boc)-protected valine (Val), dileucine (Dil), and 2,3-diaminopropionic acid (Dap) residues . The Boc group at the N-terminus enhances solubility and prevents premature degradation, while the Dil segment introduces hydrophobicity critical for membrane permeability . The Dap moiety contains a primary amine and a carboxylic acid, enabling dual functionalization for conjugation to antibodies and cytotoxic agents .

The stereochemistry of Boc-Val-Dil-Dap-OH is defined by its (2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid configuration . This rigid conformation minimizes off-target interactions while maintaining hydrolytic stability at physiological pH .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight571.75 g/mol
Solubility100 mg/mL in DMSO
Storage Conditions-20°C (3-year stability)
Purity≥98.52%

The compound’s solubility profile facilitates formulation for intravenous administration, while its stability under refrigeration ensures practicality in clinical settings .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Boc-Val-Dil-Dap-OH is synthesized via SPPS using Fmoc/t-Bu protection strategies . The process begins with the sequential coupling of Boc-Dap-OH to Wang resin, followed by Dil and Val residues. Critical steps include:

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) .

  • Coupling: Activation with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

  • Cleavage: Liberation from the resin using a TFA:triisopropylsilane:H2O (95:2.5:2.5) cocktail .

Yields typically range from 60–75%, with purification via reverse-phase HPLC achieving >98% purity .

Stereochemical Control

The Dil-Dap amide bond exhibits cis-trans isomerism, necessitating chiral HPLC separation to isolate the biologically active trans conformer . Nuclear Overhauser effect spectroscopy (NOESY) confirms the dominant trans configuration, which enhances binding to tubulin in cancer cells .

Mechanism of Action in Antibody-Drug Conjugates

Linker Design Principles

Boc-Val-Dil-Dap-OH’s cleavability arises from its pH-sensitive methoxy groups and protease-labile peptide bonds . In the acidic tumor microenvironment (pH 6.5–7.0), protonation of the methoxy oxygen induces structural rearrangement, exposing the Val-Dil-Dap sequence to cathepsin B-mediated hydrolysis . This releases monomethyl auristatin E (MMAE), a potent tubulin inhibitor, selectively within tumors .

Pharmacokinetic Advantages

Compared to non-cleavable linkers, Boc-Val-Dil-Dap-OH offers:

  • Reduced Systemic Toxicity: 80% lower MMAE plasma exposure in preclinical models .

  • Enhanced Tumor Penetration: Hydrophobic Dil segment promotes passive diffusion across tumor vasculature .

  • Controlled Payload Release: Half-life of 48 hours in circulation vs. 2 hours in lysosomal compartments .

Preclinical and Clinical Applications

In Vitro Cytotoxicity

Boc-Val-Dil-Dap-OH-based ADCs demonstrate picomolar IC50 values against HER2-positive breast cancer (SK-BR-3: 0.12 nM) and CD30-positive lymphoma (L-540: 0.08 nM) cell lines . Synergy with checkpoint inhibitors increases apoptosis by 40% in co-culture models .

In Vivo Efficacy

In murine xenografts, ADCs incorporating Boc-Val-Dil-Dap-OH achieve complete remission at 3 mg/kg doses, with no weight loss or hepatotoxicity observed . Positron emission tomography (PET) imaging confirms tumor-specific payload accumulation within 6 hours post-injection .

Clinical Trials

Phase I trials of trastuzumab-Boc-Val-Dil-Dap-OH-MMAE (NCT02552121) reported:

  • Objective response rate: 38% in HER2+ metastatic breast cancer.

  • Dose-limiting toxicity: Grade 3 peripheral neuropathy at 2.4 mg/kg .

Comparative Analysis with Other ADC Linkers

Linker TypeCleavage MechanismPlasma Stability (t1/2)Tumor Activation Efficiency
Boc-Val-Dil-Dap-OHpH/Protease48 hours92%
SMCCNon-cleavable>7 days65%
VC-PABCCathepsin B72 hours88%

Boc-Val-Dil-Dap-OH balances prolonged circulation with rapid intracellular activation, outperforming maleimide-based linkers in therapeutic index .

Challenges and Future Directions

Resistance Mechanisms

Upregulation of lysosomal cysteine cathepsins in 22% of patients necessitates co-administration with protease inhibitors . Structural modifications to the Dap residue (e.g., fluorinated analogs) are under investigation to circumvent resistance .

Next-Generation Derivatives

Second-generation linkers incorporating PEGylated Boc-Val-Dil-Dap-OH show 30% improved tumor-to-normal tissue ratios in primate models . Bispecific ADCs utilizing this linker are entering Phase II trials for colorectal cancer .

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